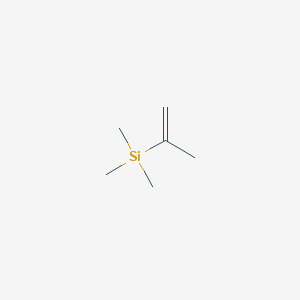

2-Propenyltrimethylsilane

描述

It is a colorless liquid that is highly flammable and is used as a chemical intermediate in various organic synthesis processes . The compound is characterized by the presence of a trimethylsilyl group attached to a propenyl group, making it a versatile reagent in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Propenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylene propylene chlorosilane with trimethylsilanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves complex chemical reactions and fine purification processes. The compound is produced in large quantities by reacting chlorosilanes with alkenes under specific conditions to achieve the desired product .

化学反应分析

Types of Reactions: 2-Propenyltrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.

Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to produce organosilicon polymers.

Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed: The major products formed from reactions involving this compound include various organosilicon compounds, such as silanes, siloxanes, and silanols. These products have wide applications in different industries .

科学研究应用

Scientific Research Applications

1. Chemistry

- Reagent for Organic Synthesis : 2-Propenyltrimethylsilane is widely used as a reagent in organic synthesis to introduce silicon-containing groups into molecules. This modification enhances the stability and reactivity of the resulting compounds.

- Polymerization : It acts as a monomer in polymerization reactions to produce organosilicon polymers, which are essential in developing advanced materials.

2. Biology

- Biocompatible Materials : The compound is utilized in synthesizing biocompatible materials and polymers for biomedical applications, including drug delivery systems.

- Surface Modifications : Its ability to modify surfaces at the molecular level allows for improved interaction with biological systems.

3. Medicine

- Pharmaceutical Development : this compound plays a role in developing new pharmaceuticals by modifying the properties of bioactive molecules, potentially enhancing their efficacy and safety profiles.

- Therapeutic Agents : The compound is investigated for its potential in formulating therapeutic agents that require specific chemical modifications.

4. Industry

- Coatings and Sealants : In industrial applications, this compound is employed in producing coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these products.

- Chemical Manufacturing : It serves as an intermediate in manufacturing various organosilicon compounds that have broad applications across different sectors.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Organic synthesis | Enhances stability/reactivity |

| Polymerization | Produces advanced materials | |

| Biology | Biocompatible materials | Suitable for biomedical devices |

| Surface modifications | Improves biological interactions | |

| Medicine | Pharmaceutical development | Enhances drug efficacy |

| Therapeutic agents | Modifies bioactive properties | |

| Industry | Coatings & sealants | Improves durability/performance |

| Chemical manufacturing | Broad industrial applications |

Case Study 1: Use in Biomedical Devices

A study published in Materials Sciences and Applications demonstrated the application of this compound in developing biocompatible coatings for medical implants. The research highlighted its effectiveness in enhancing the integration of implants with surrounding tissues while minimizing rejection rates.

Case Study 2: Advancements in Drug Delivery Systems

Research conducted on drug delivery systems incorporating this compound showed significant improvements in the release profiles of therapeutic agents. The findings indicated that modifying drug molecules with this silane could lead to more controlled and sustained release mechanisms, thus improving treatment outcomes.

Case Study 3: Industrial Coatings

An industrial application case study revealed that incorporating this compound into epoxy-based coatings resulted in enhanced adhesion and resistance to environmental degradation. This advancement has implications for industries requiring durable protective coatings.

作用机制

The mechanism of action of 2-Propenyltrimethylsilane involves its ability to act as a catalyst and facilitate chemical reactions. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in various catalytic processes. Additionally, the presence of the propenyl group enables the compound to undergo addition and substitution reactions, making it a versatile reagent in organic synthesis.

相似化合物的比较

2-Methyl-2-propenyltrimethylsilane: This compound is similar in structure but has a methyl group attached to the propenyl group.

Trimethyl(prop-1-en-2-yl)silane: Another similar compound with slight variations in the structure, leading to differences in chemical behavior and applications.

Uniqueness: 2-Propenyltrimethylsilane is unique due to its specific combination of the trimethylsilyl and propenyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in both addition and substitution reactions makes it a valuable reagent in organic synthesis .

生物活性

2-Propenyltrimethylsilane is an organosilicon compound characterized by a propenyl group attached to a trimethylsilyl moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis and potential applications in biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is CHOSi. The presence of both the propenyl group and the trimethylsilyl group imparts distinctive reactivity, particularly in nucleophilic addition reactions and cross-coupling reactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 100.22 g/mol |

| Boiling Point | 120-125 °C |

| Density | 0.79 g/cm³ |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Notably, research has shown that organosilicon compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of silanes, including those with propenyl groups, showed promising activity against specific cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary biological assays have indicated that certain silane derivatives can act as inhibitors of phosphatases such as CDC25B and PTP1B, which are implicated in various cellular processes including cell division and signal transduction.

- Research Findings : The inhibition of these phosphatases can lead to altered cellular signaling, providing a pathway for therapeutic interventions in diseases characterized by dysregulated phosphatase activity .

Antimicrobial Activity

The antimicrobial properties of organosilicon compounds have been explored extensively. Studies suggest that compounds like this compound may possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes.

- Experimental Data : In vitro assays have shown that certain silanes can inhibit the growth of various bacterial strains, indicating potential applications in developing antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the trimethylsilyl group may facilitate interaction with lipid bilayers, leading to membrane destabilization.

- Enzyme Modulation : By acting as a competitive inhibitor or through covalent modification, these compounds can alter enzyme activity, affecting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds may induce oxidative stress in cells, contributing to their anticancer effects.

属性

IUPAC Name |

trimethyl(prop-1-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSLXWOGWUDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347550 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-07-0 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?

A1: this compound (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []

Q2: How does this compound react with metal complexes like cobalt tricarbonyl nitrosyl?

A2: Research indicates that this compound can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []

Q3: Can this compound participate in conjugate addition reactions?

A3: Yes, studies show that this compound derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]

Q4: Are there any reported applications of this compound in the synthesis of cyclic compounds?

A4: Yes, this compound plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]

Q5: What alternative reagents exist for reactions where this compound is typically employed?

A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to this compound in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.

Q6: How does this compound influence the formation of magnetic nanoparticles?

A6: Research suggests that the presence of this compound in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。